
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is a complex organic compound with the molecular formula C23H30NO4P. This compound is characterized by the presence of a dibutylcarbamoyl group, a phenyl ring, a methyl group, and a phosphoryl group attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves multiple steps, starting with the preparation of the dibutylcarbamoyl phenyl precursor. This precursor is then reacted with methylphosphoryl chloride under controlled conditions to form the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .
Scientific Research Applications
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Diethylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dipropylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dibutylcarbamoyl)phenyl)(ethyl)phosphoryl)benzoic acid
Uniqueness
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group enhances its lipophilicity, while the phosphoryl group provides opportunities for coordination chemistry and biochemical interactions .
Properties
Molecular Formula |
C23H30NO4P |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[2-(dibutylcarbamoyl)phenyl]-methylphosphoryl]benzoic acid |
InChI |
InChI=1S/C23H30NO4P/c1-4-6-16-24(17-7-5-2)22(25)18-12-8-10-14-20(18)29(3,28)21-15-11-9-13-19(21)23(26)27/h8-15H,4-7,16-17H2,1-3H3,(H,26,27) |
InChI Key |
LUPJKLVUQHHQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


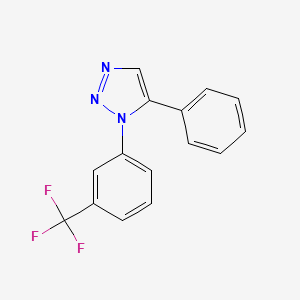
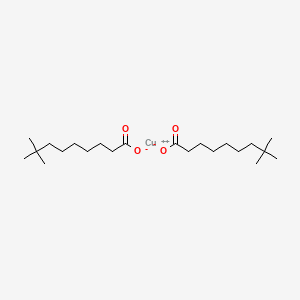
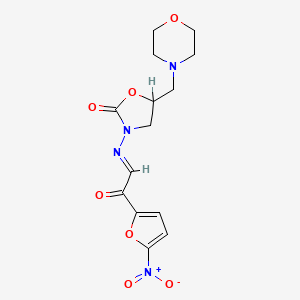
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
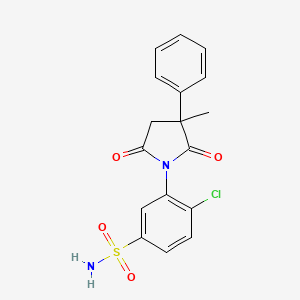
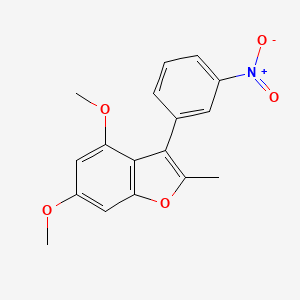

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

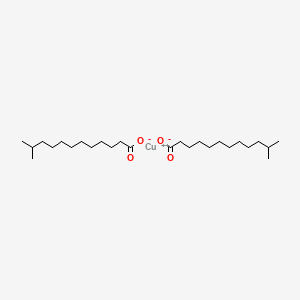
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
